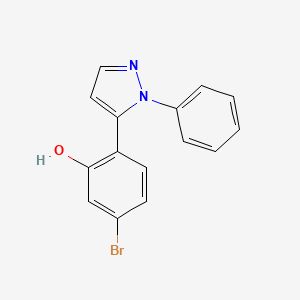

5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Description

Chemical Classification and Significance

5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol belongs to the class of brominated pyrazole-phenol derivatives, representing a sophisticated heterocyclic compound that combines multiple pharmacologically relevant structural elements. The compound is classified under the Chemical Abstracts Service registry number 1202029-83-1 and is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound. This classification places it within the broader category of azole-containing phenolic compounds, which are recognized for their diverse biological activities and synthetic utility.

The structural significance of this compound lies in its integration of three key pharmacophoric elements: the pyrazole heterocycle, the phenyl substituent, and the brominated phenol moiety. The pyrazole ring system, characterized by its five-membered aromatic structure containing two adjacent nitrogen atoms, contributes to the compound's potential biological activity through its ability to participate in hydrogen bonding interactions and coordinate with metal centers. The phenolic hydroxyl group provides additional hydrogen bonding capabilities, while the bromine substituent introduces electronegativity and steric bulk that can influence molecular interactions and biological activity.

The compound exhibits specific physical and chemical properties that distinguish it from other pyrazole derivatives. According to computational predictions, this compound has a predicted boiling point of 436.1 ± 30.0 degrees Celsius and a density of 1.47 ± 0.1 grams per cubic centimeter. The predicted acid dissociation constant value of 8.95 ± 0.43 indicates moderate acidity for the phenolic hydroxyl group, which is consistent with the electron-withdrawing effect of the bromine substituent and the pyrazole ring system.

Table 1: Physical and Chemical Properties of this compound

Historical Context in Pyrazole Chemistry

The development of pyrazole chemistry has a rich historical foundation that provides important context for understanding the significance of this compound. The pyrazole nucleus was first discovered and named by German chemist Ludwig Knorr in 1883, who recognized the antipyretic action of pyrazole derivatives in humans. This early discovery established pyrazoles as compounds of significant medicinal interest and stimulated extensive research into their synthesis and biological properties.

The historical development of pyrazole synthesis methods has been crucial for the preparation of complex derivatives like this compound. Hans von Pechmann developed a classical method in 1898 for pyrazole synthesis using acetylene and diazomethane, while the Knorr pyrazole synthesis, involving the condensation of 1,3-diketones with hydrazines, became a fundamental approach for preparing substituted pyrazoles. These synthetic methodologies provided the foundation for developing more sophisticated pyrazole derivatives with specific substitution patterns.

The recognition of naturally occurring pyrazoles further enhanced interest in this chemical class. In 1959, Japanese researchers Kosuge and Okeda isolated the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, demonstrating that pyrazoles could occur naturally and challenging the previous assumption that they were purely synthetic compounds. This discovery expanded the understanding of pyrazole chemistry and highlighted the potential biological relevance of these heterocyclic systems.

The evolution of pyrazole chemistry has been driven by the recognition of their diverse biological activities. Notable drugs containing pyrazole rings include celecoxib, a cyclooxygenase-2 inhibitor used for anti-inflammatory therapy, and stanozolol, an anabolic steroid. These pharmaceutical applications have motivated continued research into pyrazole derivatives, leading to the development of compounds like this compound that incorporate additional functional groups to enhance or modify biological activity.

Research Importance of Brominated Pyrazole-Phenol Derivatives

Brominated pyrazole-phenol derivatives, exemplified by this compound, occupy a significant position in contemporary medicinal chemistry research due to their unique structural features and potential therapeutic applications. The combination of brominated phenolic and pyrazole functionalities creates compounds with enhanced biological activity profiles compared to their non-halogenated counterparts. Research has demonstrated that halogen substitution, particularly with bromine, can significantly influence the pharmacological properties of heterocyclic compounds through effects on lipophilicity, metabolic stability, and receptor binding affinity.

The research significance of these derivatives is further highlighted by their potential as enzyme inhibitors and antimicrobial agents. Studies on related pyrazole-phenol derivatives have shown promising results in inhibiting various biological targets, including metalloproteinases and bacterial growth. The phenolic hydroxyl group provides hydrogen bonding capabilities that are crucial for enzyme-substrate interactions, while the pyrazole ring can participate in π-π stacking interactions and coordinate with metal centers in enzyme active sites.

Recent investigations into pyrazole derivatives have revealed their potential as anticancer agents, with several compounds showing activity against various cancer cell lines. The structural diversity achievable through modification of the pyrazole ring and phenolic substituents allows for the development of compounds with selective activity against specific cancer types. The bromine substituent in this compound may contribute to enhanced binding affinity through halogen bonding interactions, a phenomenon increasingly recognized in drug design.

Table 2: Comparative Analysis of Related Pyrazole-Phenol Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C15H11BrN2O | 315.16 g/mol | Bromine at 5-position of phenol |

| 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol | C15H11BrN2O | 315.16 g/mol | Bromine at 4-position of phenol |

| 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol | C15H11FN2O | 254.26 g/mol | Fluorine substitution |

| 5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol | C15H11ClN2O | 270.71 g/mol | Chlorine substitution |

The synthetic accessibility of brominated pyrazole-phenol derivatives has also contributed to their research importance. These compounds can be prepared through established synthetic routes involving the condensation of appropriately substituted hydrazines with diketones, followed by halogenation or starting from pre-halogenated precursors. The availability of multiple synthetic approaches allows researchers to efficiently access these compounds for biological evaluation and structure-activity relationship studies.

Properties

IUPAC Name |

5-bromo-2-(2-phenylpyrazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c16-11-6-7-13(15(19)10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHKMKFWTKZINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution of the bromine atom can result in various substituted derivatives .

Scientific Research Applications

Chemistry

5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is utilized as a ligand in the synthesis of metal complexes. These complexes often exhibit potential catalytic properties , enhancing their utility in organic reactions. The compound's ability to form stable coordination complexes is crucial for developing new catalytic systems .

Biology

Research indicates that this compound possesses significant antimicrobial and antioxidant activities . Studies have shown its effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents . Additionally, its antioxidant properties suggest potential applications in preventing oxidative stress-related diseases.

Medicine

The compound has been explored for its anti-inflammatory and anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types. Its mechanism of action involves interaction with specific molecular targets related to cancer pathways . Furthermore, it has been investigated for potential therapeutic effects against diseases such as leishmaniasis and malaria.

Industry

In industrial applications, this compound is used in developing new materials and chemical processes. Its unique properties enable it to act as a precursor for creating innovative compounds in materials science .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Properties |

|---|---|---|

| Chemistry | Ligand for metal complexes | Catalytic properties |

| Biology | Antimicrobial agent | Effective against microbial strains |

| Medicine | Anti-inflammatory, anticancer | Induces apoptosis in cancer cells |

| Industry | Material development | Precursor for innovative compounds |

Case Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives highlighted the antimicrobial efficacy of this compound against strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The compound's interaction with cellular pathways was analyzed using flow cytometry and Western blotting techniques, revealing its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other intermolecular interactions, which facilitate its binding to biological macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Effects: Bromo vs. Chloro Derivatives

Bromine’s larger atomic radius and higher molecular weight compared to chlorine can enhance van der Waals interactions and binding affinity in biological systems. For example, bromo-substituted analogs often exhibit improved antimicrobial activity due to increased lipophilicity and membrane penetration .

Table 1: Halogen-Substituted Analogs

| Compound | Halogen | Molecular Weight (g/mol) | Notable Property |

|---|---|---|---|

| Target Compound | Br | ~327.17 | High hydrogen-bonding potential |

| Chloro Analog (e.g., Compound 4) | Cl | ~283.72 | Lower lipophilicity |

Pyrazole Ring Modifications

Methyl-Substituted Pyrazoles

5-Bromo-3-methyl-1-phenylpyrazole (CAS 41327-15-5) replaces the phenol group with a methyl substituent. The methyl group also enhances thermal stability, making it suitable for high-temperature applications .

Ester-Functionalized Pyrazoles

3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate () introduces an ester group instead of phenol. This substitution increases hydrophobicity and may reduce solubility in polar solvents. Such derivatives are often explored in polymer chemistry or as intermediates in drug synthesis .

Heterocycle Replacement: Benzimidazole vs. Pyrazole

5-Bromo-2-phenylbenzimidazole (CAS 1741-50-0) replaces the pyrazole with a benzimidazole ring. The benzimidazole’s fused aromatic system enhances π-π stacking interactions, which could improve binding to aromatic residues in enzymes or receptors. However, this substitution reduces the number of hydrogen-bond donors compared to the phenol-containing target compound .

Fluorinated and Multi-Halogenated Analogs

5-Bromo-2-(5-bromo-1H-indol-2-yl)-3-fluorophenol (CAS 1369594-45-5) incorporates both bromine and fluorine atoms. ~10 for non-fluorinated analogs). Dual halogenation also elevates molecular weight (385.03 g/mol) and may enhance cross-coupling reactivity .

Table 2: Key Structural and Functional Differences

| Compound | Structural Feature | Molecular Weight (g/mol) | Key Functional Impact |

|---|---|---|---|

| Target Compound | Phenol + Pyrazole + Br | ~327.17 | High hydrogen-bonding, moderate lipophilicity |

| 5-Bromo-3-methyl-1-phenylpyrazole | Methyl + Pyrazole + Br | 237.10 | Steric hindrance, thermal stability |

| 5-Bromo-2-phenylbenzimidazole | Benzimidazole + Br | 273.13 | Enhanced π-π stacking |

| 5-Bromo-2-(5-bromoindolyl)-3-fluorophenol | Indole + 2Br + F | 385.03 | Increased acidity, dual halogen effects |

Research Findings and Implications

Biological Activity

5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a compound with notable biological activities, particularly in the fields of antimicrobial, antioxidant, anti-inflammatory, and anticancer research. Its unique structure, characterized by a bromine atom and a phenyl-pyrazole moiety, contributes to its diverse pharmacological properties.

- Molecular Formula : C15H11BrN2O

- Molecular Weight : 315.16 g/mol

- Chemical Structure : The compound features a bromine substituent at the 5-position of the pyrazole ring, which enhances its reactivity and biological activity compared to similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli, Klebsiella aerogenes, Staphylococcus aureus, and fungi such as Candida albicans and Aspergillus niger. The compound demonstrated effective inhibition of microbial growth, suggesting its potential as an antimicrobial agent in clinical applications.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Studies have shown that it can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals.

Anti-inflammatory Effects

In vitro studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests a mechanism through which the compound could be beneficial in treating inflammatory conditions.

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against melanoma cells and other cancer types. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic agent .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound can form hydrogen bonds with biological macromolecules, influencing various signaling pathways associated with inflammation, cancer progression, and microbial resistance .

Study on Antimicrobial Activity

A study conducted by Yang et al. (2014) assessed the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to traditional antibiotics, highlighting its potential as an alternative treatment for resistant bacterial strains .

Study on Anticancer Activity

In another study focusing on melanoma cells, the compound was found to have an IC50 value of 0.15 µM against B-Raf V600E mutant cells. This level of potency suggests that it could serve as a lead compound for developing new targeted therapies for melanoma .

Summary Table of Biological Activities

| Activity | Tested Organisms/Cells | Results |

|---|---|---|

| Antimicrobial | E. coli, S. aureus, C. albicans | Effective growth inhibition |

| Antioxidant | DPPH radical scavenging assay | Significant free radical scavenging |

| Anti-inflammatory | Macrophage cell lines | Inhibition of NO and cytokines |

| Anticancer | Melanoma cell lines | IC50 = 0.15 µM |

Q & A

Q. What are standard synthetic routes for 5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol?

The compound is typically synthesized via cyclocondensation of a diketone intermediate with phenyl hydrazine. For example, refluxing 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol and glacial acetic acid for 7 hours yields a pyrazole derivative. Purification via silica gel chromatography and recrystallization in ethanol achieves a 45% yield .

| Key Reaction Parameters |

|---|

| Reagents: Phenyl hydrazine, ethanol, glacial acetic acid |

| Time: 7 hours |

| Purification: Silica gel column, recrystallization |

| Yield: 45% |

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard. For instance, H NMR (500 MHz, Chloroform-d) resolves aromatic protons and hydroxyl groups (e.g., δ 9.48 ppm for phenolic -OH) . IR spectra identify functional groups like C=O (1665 cm) and N-H stretches (3092 cm) in related pyrazole derivatives .

Q. Where can researchers access crystallographic data for this compound?

Crystallographic data for structurally analogous compounds (e.g., 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate) are deposited in the Cambridge Crystallographic Data Centre (CCDC) under accession number 2062477. Data are freely available via the CCDC website .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-purity synthesis?

Isotopic labeling studies (e.g., deuterium incorporation using sodium borodeuteride) and stepwise solvent switching (e.g., EtOAc to acetonitrile) improve purity. Copper iodide (0.05 equiv) and cesium carbonate (2.0 equiv) in DMF at 45°C enhance cyclization efficiency, achieving 72% yield over two steps .

Q. What computational tools are recommended for crystallographic refinement?

The SHELX system (e.g., SHELXL for small-molecule refinement) is widely used. Key features include robust handling of twinned data and hydrogen-bond networks. SHELXPRO interfaces with macromolecular applications, while SHELXD/E enable high-throughput phasing .

Q. How do hydrogen bonding and crystal packing influence structural stability?

The phenolic -OH group forms an O-H···N hydrogen bond (Table 1 in ), stabilizing the crystal lattice. Dihedral angles between the pyrazole ring and substituent phenyl groups (e.g., 16.83° with methoxyphenyl) dictate molecular conformation and packing efficiency .

| Key Structural Parameters |

|---|

| O-H···N bond length: ~2.7 Å |

| Dihedral angles: 16.83°–51.68° |

| Space group: Monoclinic |

Q. How can researchers resolve discrepancies in reported crystallographic data?

Cross-validate data using multiple refinement programs (e.g., SHELXL vs. OLEX2). Compare thermal displacement parameters (U) and hydrogen-bond geometries with deposited CCDC entries. Discrepancies in torsion angles >5° may indicate conformational flexibility or refinement artifacts .

Q. What mechanistic insights exist for pyrazole cyclization steps?

Copper-catalyzed intramolecular C-N coupling (e.g., using CuI/CsCO) facilitates heterocycle formation. Kinetic studies via HPLC monitoring reveal reaction completion in <60 minutes under nitrogen at 45°C .

Methodological Guidance

Q. How to design experiments for analyzing biological activity?

Prioritize pyrazole derivatives with antipruritic or anti-inflammatory motifs. Use in vitro assays (e.g., COX-2 inhibition) and correlate activity with substituent electronic effects (e.g., methoxy vs. bromo groups) .

Q. What strategies mitigate low yields in large-scale synthesis?

Optimize stoichiometry (e.g., 1:1 diketone:hydrazine ratio) and employ gradient column chromatography. For acid-sensitive intermediates, replace glacial acetic acid with milder catalysts like p-TsOH .

Data Contradiction Analysis

Q. How to address conflicting reports on synthetic yields?

Variations in solvent polarity (e.g., ethanol vs. methanol) and heating methods (reflux vs. microwave) significantly impact yields. For example, microwave-assisted synthesis reduces reaction time but may lower crystallinity .

Q. Why do crystallographic studies report divergent dihedral angles?

Substituent electronic effects (e.g., electron-withdrawing bromo vs. electron-donating methoxy groups) alter ring planarity. Compare multiple datasets (e.g., CCDC entries) to distinguish intrinsic flexibility from measurement error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.